1-phenylprop-2-yn-1-one

Catalog No.
S591800
CAS No.
3623-15-2
M.F
C9H6O
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-phenylprop-2-yn-1-one

CAS Number

3623-15-2

Product Name

1-phenylprop-2-yn-1-one

IUPAC Name

1-phenylprop-2-yn-1-one

Molecular Formula

C9H6O

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C9H6O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7H

InChI Key

JITPLZPWKYUTDM-UHFFFAOYSA-N

SMILES

C#CC(=O)C1=CC=CC=C1

Synonyms

1-phenyl-2-propyn-1-one, 3-oxo-3-phenylpropyne

Canonical SMILES

C#CC(=O)C1=CC=CC=C1
  • Organic synthesis

    The presence of the alkyne (triple bond) and carbonyl (C=O) functional groups in 1-Phenyl-2-propyn-1-one makes it a potentially valuable intermediate for various organic syntheses. The alkyne can participate in reactions like click chemistry or Sonogashira coupling to form complex molecules, while the carbonyl group can undergo reactions like aldol condensation or nucleophilic addition for further functionalization .

  • Material science

    The rigid and unsaturated structure of 1-Phenyl-2-propyn-1-one suggests potential applications in developing novel materials. It could be explored as a building block for conjugated polymers with interesting electronic properties or as a precursor for the synthesis of new types of conducting materials .

  • Medicinal chemistry

    Further research is needed to determine the potential biological activity of 1-Phenyl-2-propyn-1-one. However, the presence of the alkyne moiety has been associated with various bioactivities in other molecules. This could warrant investigation of 1-Phenyl-2-propyn-1-one for its potential medicinal properties .

1-Phenylprop-2-yn-1-one, also known by its Chemical Abstracts Service number 3623-15-2, is an organic compound with the molecular formula C₉H₈O. It features a propyne moiety attached to a phenyl group and is characterized by a carbonyl group (ketone) at the first position. This compound appears as a yellow liquid with a boiling point of approximately 231-233 °C and is soluble in organic solvents. Its structure includes an alkyne functionality, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

  • Toxicity: May cause skin and eye irritation. Limited data is available on its chronic toxicity.
  • Flammability: Flammable liquid with a flash point of 93 °C.
  • Reactivity: Can react violently with strong oxidizing agents.
Due to its alkyne and carbonyl functionalities. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Alkyne Reactions: The terminal alkyne can participate in coupling reactions, such as Sonogashira or Glaser reactions, allowing for the formation of more complex molecules.
  • Chalcogen Baylis-Hillman Reaction: This compound has been utilized in specific reactions where it acts as a Michael acceptor, facilitating the formation of various heterocycles .

Several methods exist for synthesizing 1-phenylprop-2-yn-1-one:

  • Sonogashira Coupling: This method involves the coupling of phenylacetylene with an appropriate carbonyl compound using palladium catalysts.
  • Alkynylation of Ketones: Alkynes can be added to ketones under basic conditions to yield 1-phenylprop-2-yn-1-one.
  • Dehydrohalogenation: Starting from halogenated compounds, dehydrohalogenation reactions can lead to the formation of this compound through elimination processes .

1-Phenylprop-2-yn-1-one finds utility in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Material Science: The compound can be used in creating functional materials due to its reactive alkyne group .

Interaction studies involving 1-phenylprop-2-yn-1-one have focused on its reactivity with biological macromolecules. These studies have shown that it can interact with proteins and nucleic acids, potentially leading to modifications that influence cellular functions. Understanding these interactions is crucial for assessing its therapeutic applications and safety profiles .

Several compounds share structural similarities with 1-phenylprop-2-yn-1-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-AcetophenoneC₈H₈OKetone without alkyne functionality
PhenylacetyleneC₈H₈Terminal alkyne without carbonyl group
3-PheynlpropenalC₉H₈OContains an aldehyde instead of a ketone

Uniqueness of 1-Phenylprop-2-yn-1-one

What sets 1-phenylprop-2-yn-1-one apart from these compounds is its combination of both alkyne and ketone functionalities, enabling unique reactivity patterns not found in similar compounds. Its dual functionality allows it to participate in a broader range of

1-phenylprop-2-yn-1-one, also known by its Chemical Abstracts Service number 3623-15-2, is an organic compound with the molecular formula C₉H₆O [1] [2]. This compound features a unique structural arrangement consisting of a phenyl group attached to a carbonyl moiety, which is further connected to an alkyne functional group [1] [3]. The molecular weight of 1-phenylprop-2-yn-1-one is approximately 130.14 g/mol, making it a relatively small organic molecule [1] [8].
The molecular geometry of 1-phenylprop-2-yn-1-one is characterized by distinct bond lengths that reflect the hybridization states of its constituent atoms [10] [24]. The carbonyl group (C=O) exhibits a bond length of approximately 1.22 Å, which is typical for carbon-oxygen double bonds and significantly shorter than carbon-oxygen single bonds [20] [22]. The carbon-carbon bond connecting the carbonyl carbon to the alkyne carbon measures approximately 1.46 Å, representing a standard single bond length between sp² and sp hybridized carbon atoms [22] [27].

The triple bond in the alkyne portion of the molecule displays a characteristic short bond length of approximately 1.20 Å, reflecting the strong triple bond character between the two sp-hybridized carbon atoms [22] [26]. The bond connecting the carbonyl carbon to the phenyl ring measures approximately 1.48 Å, which is consistent with a single bond between an sp² hybridized carbon and an aromatic ring [22] [24].

The bond angles in 1-phenylprop-2-yn-1-one further illustrate its three-dimensional structure [10] [20]. The O=C-C angle measures approximately 123°, which is slightly wider than the ideal 120° for sp² hybridized carbon, likely due to electronic repulsion from the adjacent functional groups [20] [22]. The C-C≡C angle approaches 180°, reflecting the linear geometry characteristic of sp hybridized carbon atoms in the alkyne group [22] [28]. The Ph-C=O angle is approximately 120°, consistent with the trigonal planar geometry of the carbonyl carbon [20] [24].

Table 1: Bond Lengths in 1-phenylprop-2-yn-1-one

BondTypical Length (Å)Description
C=O (carbonyl)1.22Carbonyl double bond - shorter than single bond due to double bond character
C-C (carbonyl to alkyne)1.46Single bond connecting carbonyl carbon to alkyne carbon
C≡C (triple bond)1.20Triple bond between alkyne carbons - shortest carbon-carbon bond
C-Ph (carbonyl to phenyl)1.48Single bond connecting carbonyl carbon to phenyl ring

[22] [24] [27]

Table 2: Bond Angles in 1-phenylprop-2-yn-1-one

AngleTypical Value (°)Description
O=C-C123Angle between carbonyl oxygen, carbonyl carbon, and alkyne carbon
C-C≡C180Angle in the alkyne group - linear due to sp hybridization
Ph-C=O120Angle between phenyl ring, carbonyl carbon, and carbonyl oxygen

[20] [22] [28]

The hybridization states of the atoms in 1-phenylprop-2-yn-1-one directly influence its molecular geometry [28] [29]. The carbonyl carbon adopts sp² hybridization, resulting in a trigonal planar geometry with approximately 120° bond angles [22] [28]. The carbonyl oxygen is also sp² hybridized, with one hybrid orbital forming a sigma bond with the carbonyl carbon, while the remaining p orbital participates in pi bonding [22] [29].

The alkyne carbons exhibit sp hybridization, characterized by linear geometry with 180° bond angles [28] [29]. This hybridization state allows for the formation of a triple bond consisting of one sigma bond and two pi bonds between the alkyne carbons [22] [28]. The phenyl ring carbons are sp² hybridized, contributing to the planar structure of the aromatic ring with 120° bond angles [22] [24].

Electronic Structure and Resonance Effects

The electronic structure of 1-phenylprop-2-yn-1-one is characterized by an intricate distribution of electron density influenced by the hybridization states of its constituent atoms and the presence of multiple functional groups [19] [29]. The carbonyl group features a polar covalent bond between carbon and oxygen, with electron density shifted toward the more electronegative oxygen atom [20] [22]. This polarization creates an electrophilic center at the carbonyl carbon, making it susceptible to nucleophilic attack [20] [29].
The alkyne portion of the molecule contains a carbon-carbon triple bond, which consists of one sigma bond and two perpendicular pi bonds [22] [28]. The pi electrons in the triple bond are relatively mobile and can participate in conjugation with adjacent functional groups [22] [29]. The phenyl ring contributes additional pi electron density through its aromatic system, which can interact with the carbonyl group through resonance effects [20] [22].

Resonance effects play a significant role in the electronic structure of 1-phenylprop-2-yn-1-one [6] [29]. The primary resonance structure features localized double and triple bonds, with the carbonyl oxygen bearing a partial negative charge and the carbonyl carbon bearing a partial positive charge [6] [20]. Secondary resonance structures involve delocalization of electrons between the carbonyl group and the alkyne moiety, as well as between the carbonyl group and the phenyl ring [6] [22].

Table 3: Hybridization States in 1-phenylprop-2-yn-1-one

AtomHybridizationDescription
Carbonyl carbonsp²Trigonal planar geometry with 120° bond angles
Carbonyl oxygensp²Participates in π-bonding with carbonyl carbon
Alkyne carbon (adjacent to carbonyl)spLinear geometry with 180° bond angles
Terminal alkyne carbonspLinear geometry with 180° bond angles

[22] [28] [29]

The molecular orbital theory provides further insight into the electronic structure of 1-phenylprop-2-yn-1-one [15] [19]. The bonding orbitals, including the sigma (C-C) and pi (C=O, C≡C) orbitals, are fully occupied with electrons, while the antibonding orbitals remain empty in the ground state [15] [19]. The non-bonding orbital on the carbonyl oxygen contains a lone pair of electrons that can participate in hydrogen bonding or act as a nucleophile in chemical reactions [15] [29].

The electron density distribution in 1-phenylprop-2-yn-1-one is influenced by both inductive and resonance effects [20] [29]. The electronegative oxygen atom withdraws electron density through the sigma bond framework (inductive effect), while the pi electrons can be delocalized through the conjugated system (resonance effect) [20] [22]. This electron delocalization stabilizes the molecule and influences its chemical reactivity [6] [29].

Table 4: Electronic Structure and Resonance Effects

FeatureDescription
ConjugationConjugation between carbonyl and alkyne groups affects electron distribution
Electron densityElectron density is pulled from alkyne toward carbonyl oxygen due to electronegativity
ReactivityCarbonyl carbon is electrophilic; terminal alkyne position is slightly acidic

[6] [20] [29]

The presence of both a carbonyl group and an alkyne functionality in 1-phenylprop-2-yn-1-one creates a unique electronic environment that influences its chemical behavior [6] [20]. The carbonyl carbon serves as an electrophilic center due to the polarization of the carbon-oxygen bond, while the terminal alkyne position exhibits slight acidity due to the stabilization of the resulting carbanion by the adjacent triple bond [20] [22]. These electronic properties make 1-phenylprop-2-yn-1-one a versatile building block in organic synthesis [6] [20].

Comparative Analysis with Prochiral Analogues

1-phenylprop-2-yn-1-one contains a prochiral center at the carbonyl carbon, where nucleophilic addition can create a stereocenter [18] [30]. This prochiral nature makes it an interesting subject for comparison with structurally related analogues that exhibit different stereochemical properties [13] [18]. Three notable prochiral analogues of 1-phenylprop-2-yn-1-one include 1-phenylprop-2-yn-1-ol, 1-phenylpropan-1-one, and 1-phenyl-3-substituted-prop-2-yn-1-one [13] [30].

1-phenylprop-2-yn-1-ol, formed by reduction of the carbonyl group in 1-phenylprop-2-yn-1-one, contains an actual stereocenter at the carbon bearing the hydroxyl group [13] [31]. This compound can exist as either the R or S enantiomer, depending on the spatial arrangement of substituents around the stereocenter [13] [18]. The conversion from a prochiral carbonyl to a chiral alcohol represents a fundamental transformation in stereochemistry [18] [31].

1-phenylpropan-1-one, the saturated analogue of 1-phenylprop-2-yn-1-one, lacks the triple bond but retains the prochiral carbonyl carbon [13] [21]. The replacement of the alkyne group with a saturated alkyl chain changes the hybridization of the carbon atoms from sp to sp³, affecting the molecular geometry and electronic properties of the molecule [21] [30]. Despite these structural differences, the carbonyl carbon remains prochiral in both compounds [18] [21].

1-phenyl-3-substituted-prop-2-yn-1-one, formed by substitution at the terminal alkyne position, introduces additional structural complexity while maintaining the core framework of 1-phenylprop-2-yn-1-one [13] [25]. The nature of the substituent at the terminal alkyne position can significantly influence the electronic distribution and reactivity of the molecule [13] [25]. Depending on the substituent, this analogue may exhibit additional prochiral or stereogenic centers [13] [18].

Table 5: Comparison with Prochiral Analogues

AnalogueDifference from 1-phenylprop-2-yn-1-oneProchiral Properties
1-phenylprop-2-yn-1-olReduction of carbonyl to alcohol creates a stereocenterContains an actual stereocenter (chiral when R ≠ H)
1-phenylpropan-1-oneSaturation of triple bond to single bonds changes hybridization from sp to sp³Maintains prochiral carbonyl carbon similar to parent compound
1-phenyl-3-substituted-prop-2-yn-1-oneSubstitution at terminal alkyne position affects electronic distributionTerminal substitution creates potential for additional stereochemistry

[13] [18] [30]

The bond lengths in these prochiral analogues differ from those in 1-phenylprop-2-yn-1-one, reflecting their structural variations [22] [24]. In 1-phenylprop-2-yn-1-ol, the C-O single bond measures approximately 1.43 Å, which is longer than the C=O double bond in 1-phenylprop-2-yn-1-one (1.22 Å) [22] [24]. The C-C bond between the carbinol carbon and the alkyne carbon in 1-phenylprop-2-yn-1-ol is slightly longer (approximately 1.52 Å) than the corresponding bond in 1-phenylprop-2-yn-1-one (1.46 Å), due to the change in hybridization from sp² to sp³ [22] [24].

In 1-phenylpropan-1-one, the absence of the triple bond results in C-C single bonds with lengths of approximately 1.52 Å, which are longer than both the C≡C triple bond (1.20 Å) and the C-C bond between the carbonyl and alkyne carbons (1.46 Å) in 1-phenylprop-2-yn-1-one [22] [24]. The carbonyl bond length remains relatively constant at approximately 1.22 Å in both compounds [22] [24].

The electronic structures of these prochiral analogues also differ from that of 1-phenylprop-2-yn-1-one [13] [29]. The reduction of the carbonyl group in 1-phenylprop-2-yn-1-ol eliminates the polarized C=O bond and introduces a hydroxyl group capable of hydrogen bonding [13] [22]. The saturation of the triple bond in 1-phenylpropan-1-one removes the pi electrons associated with the alkyne functionality, reducing the extent of conjugation in the molecule [13] [29]. Substitution at the terminal alkyne position in 1-phenyl-3-substituted-prop-2-yn-1-one can either enhance or diminish the electron density in the triple bond, depending on the electronic properties of the substituent [13] [25].

XLogP3

2.1

UNII

B1VA1ZWT28

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3623-15-2

Wikipedia

1-Phenyl-2-propyn-1-one

Dates

Last modified: 08-15-2023

Chemical modification of hydroxynitrile lyase by selective reaction of an essential cysteine-SH group with alpha, beta-unsaturated propiophenones as pseudo-substrates

L Jaenicke, J Preun
PMID: 6697988   DOI: 10.1111/j.1432-1033.1984.tb07917.x

Abstract

3-Oxo-3-phenylpropyne and 3-oxo-3-phenylpropene were synthesized as active-site-directed irreversible inhibitors of the bitter almond hydroxynitrile lyase (EC 4.1.2.10), an FAD-protein. The substrate and competitors (e.g. benzoate) decrease the rate of the inhibitor-mediated deactivation of the enzyme. By excess addition of either one of the two inhibitors, the deactivation process is shown to be pseudo-first order. The reaction with equimolar amounts of 3-oxo-3-phenylpropyne with the enzyme is accompanied by a shift in the ultraviolet spectrum of the inhibitor, allowing direct measurement of the enzyme-inactivation process. The spectral change has second-order kinetics. Incubation with 3-oxo-3-[p-3H]phenylpropyne or 3-oxo-3-[1-14C]phenylpropene shows a one-to-one stoichiometry for the inhibitory-enzyme reaction. Dissociation of the 3-oxo-3[p-3H]phenylpropyne-inactivated holoenzyme with acid ammonium sulfate yields a labeled apoenzyme; the inhibitor does not react with free or enzyme-bound FAD. After boranate reduction and exhaustive hydrolysis of the 3-oxo-3-[1-14C]phenylpropene-inactivated enzyme, a labeled cysteine derivative was isolated which was identified by chromatographic and mass spectroscopic comparison with synthetic references as L-2-amino-4-thia-DL-7-hydroxy-7-phenylhepatanoic acid, the reduced, linear addition product of the inhibitor to a cysteine-SH group.


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